![molecular formula C18H19NO B12554930 Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- CAS No. 185250-39-9](/img/structure/B12554930.png)
Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound is characterized by its unique structure, which includes a methylene group and a phenylmethoxyethyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- typically involves the reaction of an appropriate precursor with a nitrogen source under specific conditions. One common method is the cyclization of an amino alcohol derivative using a dehydrating agent. The reaction conditions often require careful control of temperature and pH to ensure the formation of the aziridine ring.
Industrial Production Methods
Industrial production of aziridines generally involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens to form new products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of various substituted amines or alcohols.
科学研究应用
Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with aziridine moieties.
Industry: Utilized in the production of polymers and other materials due to its reactivity.
作用机制
The mechanism of action of aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- involves its high reactivity due to ring strain. The compound can readily undergo ring-opening reactions, which allows it to interact with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophiles, affecting molecular pathways and biological processes.
相似化合物的比较
Similar Compounds
Aziridine: The parent compound with a simpler structure.
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity.
Ethyleneimine: Another three-membered nitrogen-containing compound with comparable properties.
Uniqueness
Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- is unique due to its specific substituents, which impart distinct chemical and physical properties
属性
CAS 编号 |
185250-39-9 |
|---|---|
分子式 |
C18H19NO |
分子量 |
265.3 g/mol |
IUPAC 名称 |
2-methylidene-1-[(1S)-1-phenyl-2-phenylmethoxyethyl]aziridine |
InChI |
InChI=1S/C18H19NO/c1-15-12-19(15)18(17-10-6-3-7-11-17)14-20-13-16-8-4-2-5-9-16/h2-11,18H,1,12-14H2/t18-,19?/m1/s1 |
InChI 键 |
IPHQCWCGGAWCTL-MRTLOADZSA-N |
手性 SMILES |
C=C1CN1[C@H](COCC2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C=C1CN1C(COCC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


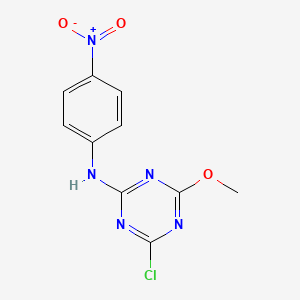

![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)

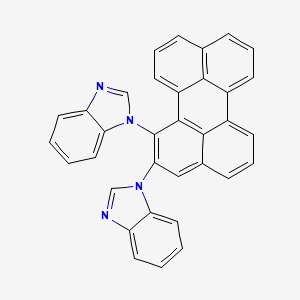
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
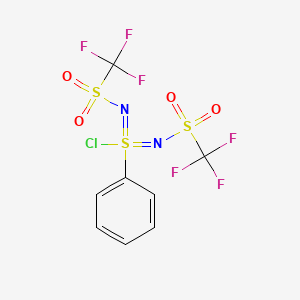
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)

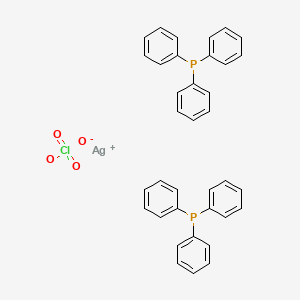
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
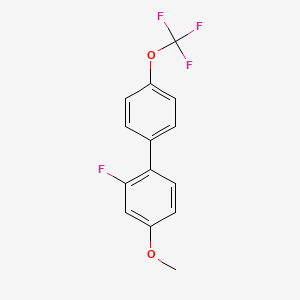
![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
